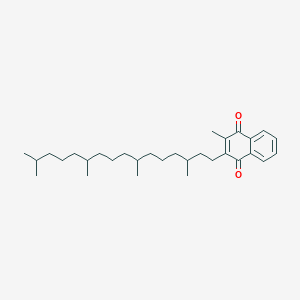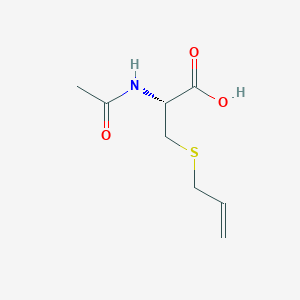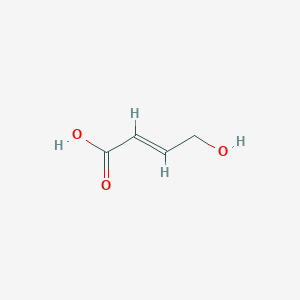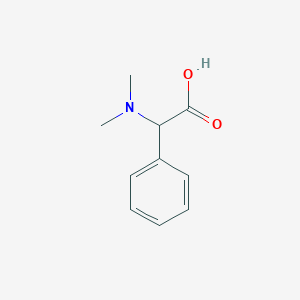![molecular formula C5H11NNaO5P B029510 Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate CAS No. 73226-73-0](/img/structure/B29510.png)
Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
Overview
Description
FR900098 is a derivative of fosmidomycin that has antimalarial activity (IC50s = 170, 170, and 90 nM for HB3, A2, and Dd2 P. falciparum strains, respectively). FR900098 inhibits DOXP reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, in vitro in a dose-dependent manner. FR900098 (>10 mg/kg, i.p.) eradicated P. vinckei parasites within four days in mice.
Mechanism of Action
Target of Action
Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, also known as FR 900098, is a derivative of fosmidomycin . Its primary target is the enzyme DOXP reductoisomerase . This enzyme plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of several types of bacteria and parasites, including the malaria parasite Plasmodium falciparum .
Mode of Action
FR 900098 inhibits the activity of DOXP reductoisomerase . By inhibiting this enzyme, the compound disrupts the non-mevalonate pathway, thereby preventing the synthesis of isoprenoids. Isoprenoids are vital for various cellular functions, including cell membrane integrity, energy metabolism, and protein modification .
Biochemical Pathways
The inhibition of DOXP reductoisomerase by FR 900098 affects the non-mevalonate pathway . This pathway is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors for the synthesis of all isoprenoids . By disrupting this pathway, FR 900098 prevents the production of these essential compounds, leading to detrimental effects on the organism.
Pharmacokinetics
Like other phosphonates, it is expected to have good stability and bioavailability
Result of Action
The inhibition of the non-mevalonate pathway by FR 900098 leads to a deficiency in isoprenoids, causing various cellular dysfunctions and ultimately leading to the death of the organism . Specifically, FR 900098 has demonstrated antimalarial activity, with IC50 values of 170, 170, and 90 nM for HB3, A2, and Dd2 P. falciparum strains, respectively .
Properties
IUPAC Name |
sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.Na/c1-5(7)6(8)3-2-4-12(9,10)11;/h8H,2-4H2,1H3,(H2,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXFDGYDKNWMD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCP(=O)(O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNaO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635413 | |
| Record name | Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73226-73-0 | |
| Record name | Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)




